5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride is a halogenated aromatic compound characterized by the presence of bromine, difluoromethoxy, and sulfonyl chloride functional groups. Its chemical structure allows for diverse reactivity, making it valuable in organic synthesis and medicinal chemistry. The compound is classified under sulfonyl chlorides, which are known for their utility in various chemical reactions, particularly in the formation of sulfonamides and other derivatives.
5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride falls under the category of sulfonyl chlorides. These compounds are widely used in organic synthesis due to their ability to react with nucleophiles, facilitating the formation of various functional groups.
The synthesis of 5-bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride can be achieved through several methods, including:
The molecular formula of 5-bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride is . Its structure features a benzene ring substituted with a bromine atom at position 5, a difluoromethoxy group at position 2, and a sulfonyl chloride group at position 1.
The structural representation can be inferred from its SMILES notation: BrC1=C(C(=C(C=C1)OCC(F)(F)))S(=O)(=O)Cl
.
5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride undergoes several types of chemical reactions:
The mechanism of action for 5-bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride:
These properties make it suitable for various applications in organic synthesis and materials science .
5-Bromo-2-(difluoromethoxy)benzene-1-sulfonyl chloride has several scientific uses:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3